Telbivudine

概述

描述

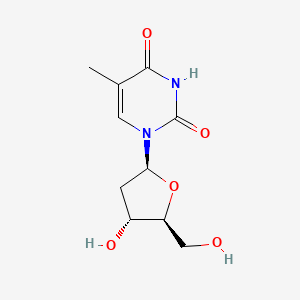

替比夫定是一种抗病毒药物,主要用于治疗慢性乙型肝炎病毒感染。它是一种合成的胸腺嘧啶核苷类似物,具体来说是胸腺嘧啶的β-L对映异构体。 替比夫定在欧盟以Sebivo的商品名上市,在美国以Tyzeka的商品名上市 。它的作用机制是抑制乙型肝炎病毒的复制,从而降低患者体内的病毒载量。

准备方法

替比夫定可以通过多种方法合成。 一种常见的方法是从5-甲基-L-尿苷开始,经过四个主要步骤:脱水、酰化-卤化、催化氢化脱卤和最后的脱糖保护基加成 。 另一种方法是使L-木糖与丙酮和硫酸反应形成丙酮化物,然后进行一系列酰化、水解和缩合反应,得到最终产物 。这些方法的设计旨在高效且适合大规模工业生产。

化学反应分析

替比夫定会发生多种类型的化学反应,包括磷酸化,这对它的抗病毒活性至关重要。 该化合物被细胞激酶磷酸化,形成替比夫定5'-三磷酸酯,即活性代谢产物 。 这种代谢产物通过与天然底物胸腺嘧啶5'-三磷酸酯竞争,抑制乙型肝炎病毒DNA聚合酶,导致DNA合成链终止 。 这些反应中常用的试剂包括三甲基硅烷基三氟甲磺酸酯、六甲基二硅氮烷和各种酰化剂 。这些反应形成的主要产物是替比夫定5'-三磷酸酯,它负责替比夫定的抗病毒作用。

科学研究应用

Treatment of Chronic Hepatitis B

Efficacy in Clinical Trials

Telbivudine has demonstrated significant antiviral activity against hepatitis B virus (HBV). In a multicenter, international phase III trial known as GLOBE, this compound was compared with lamivudine in patients with chronic hepatitis B. The study involved over 1,369 participants and assessed the primary endpoint of therapeutic response, defined as suppression of serum HBV DNA to below 5 log copies/mL. Results indicated that this compound was superior to lamivudine, showing a greater reduction in HBV DNA levels and fewer instances of viral resistance over two years .

Table 1: Efficacy Outcomes in GLOBE Trial

| Parameter | This compound (600 mg) | Lamivudine (100 mg) |

|---|---|---|

| HBV DNA suppression < 5 log | 67% | 52% |

| Mean reduction in HBV DNA (log) | 3.75 | 2.45 |

| Resistance development | 2%-3% | 7%-8% |

Long-term Safety and Tolerability

The long-term safety profile of this compound has been evaluated in various studies. Adverse effects are generally mild and transient, with muscle-related issues such as elevated creatine kinase levels being the most common . A study reported that myopathy occurred in a small percentage of patients but resolved upon discontinuation of the drug .

Potential Repurposing for Other Conditions

Recent studies have explored the repurposing of this compound for treating other diseases, notably amyotrophic lateral sclerosis (ALS). Research from the University of Alberta indicates that this compound may target misfolded SOD1 proteins implicated in ALS pathology. The drug has shown promise in improving motor neuron health and reducing toxicity associated with SOD1 misfolding in animal models .

Table 2: this compound's Effects on SOD1 Toxicity

| Study Aspect | Findings |

|---|---|

| Model Used | In vivo motor neuron model |

| Effect on Motor Neurons | Improved health |

| Toxicity Reduction | Significant reduction observed |

Case Studies

Case Study: this compound-Induced Myopathy

A notable case involved a patient who developed progressive muscle weakness after nine months of this compound therapy for chronic hepatitis B. Despite significant viral load reduction, the patient experienced elevated creatine kinase levels, leading to a diagnosis of this compound-induced myopathy. Upon switching to entecavir, symptoms improved markedly .

Case Study: Long-term Effects on Neurological Development

Another study observed children born to mothers treated with this compound during pregnancy. Preliminary findings suggest potential long-term neurological effects, warranting further investigation into prenatal exposure implications .

作用机制

替比夫定通过抑制乙型肝炎病毒的复制发挥其抗病毒作用。 一旦给药,它就会被细胞激酶磷酸化,形成替比夫定5'-三磷酸酯 。这种活性代谢产物与天然底物胸腺嘧啶5'-三磷酸酯竞争,通过乙型肝炎病毒DNA聚合酶掺入病毒DNA。 替比夫定5'-三磷酸酯的掺入会导致链终止,从而抑制病毒DNA合成和复制 。这种机制有效地降低了患者体内的病毒载量,并有助于控制慢性乙型肝炎感染。

相似化合物的比较

替比夫定经常与其他用于治疗慢性乙型肝炎的抗病毒药物进行比较,例如拉米夫定、阿德福韦和恩替卡韦。 临床试验表明,替比夫定在降低病毒载量方面比拉米夫定和阿德福韦更有效,并且不太可能引起耐药性 。 恩替卡韦是另一种抗病毒药物,也高度有效,但具有不同的耐药性特征,在某些临床情况下可能更受青睐 。替比夫定的独特之处在于它对乙型肝炎病毒的特定活性,以及与其他核苷类似物相比更有利的耐药性特征。

生物活性

Telbivudine is a synthetic thymidine nucleoside analog primarily used in the treatment of chronic hepatitis B virus (HBV) infection. Its biological activity is characterized by its mechanism of action, efficacy in clinical trials, safety profile, and potential adverse effects. This article explores these aspects in detail, supported by data tables and case studies.

This compound is phosphorylated intracellularly to its active form, this compound 5'-triphosphate, which competes with the natural substrate thymidine 5'-triphosphate. This active metabolite inhibits HBV DNA polymerase, leading to chain termination during viral DNA synthesis. The inhibition occurs mainly during the synthesis of the second strand of DNA, which is crucial for HBV replication .

Efficacy in Clinical Trials

This compound has demonstrated superior antiviral activity compared to lamivudine in several clinical studies. The following table summarizes key findings from pivotal trials:

Safety Profile and Adverse Effects

This compound is generally well tolerated; however, some patients have reported adverse effects. The GLOBE trial indicated that 12.9% of patients experienced grade 3 or 4 elevations in creatine kinase (CK) levels, with myopathy occurring rarely . The most common treatment-related adverse effects included:

- Elevated CK levels (7.5%)

- Headache (3.6%)

- Fatigue (2.9%)

- Nausea (2.9%)

- Diarrhea (2.2%)

- Nasopharyngitis (1.9%)

Case Studies

Two notable cases of this compound-induced myopathy were reported in siblings undergoing treatment for chronic hepatitis B:

- Case 1 : A 28-year-old male experienced progressive weakness and difficulty climbing stairs after starting this compound therapy at a dose of 600 mg/day for nine months. Despite significant reductions in HBV DNA levels, he developed muscle weakness without sensory abnormalities.

- Case 2 : A 25-year-old male switched from lamivudine to this compound combined with adefovir. After two years, he reported generalized weakness and exercise difficulties despite achieving undetectable HBV DNA levels .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics within the studied range, with a peak plasma concentration occurring approximately one hour post-administration. The drug's half-life averages around 1 hour, facilitating once-daily dosing .

属性

IUPAC Name |

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187813 | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Telbivudine 5'–triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5'–triphosphate. This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication. Incorporation of telbivudine 5'–triphosphate into viral DNA also causes DNA chain termination, resulting in inhibition of HBV replication. Telbivudine inhibits anticompliment or second-strand DNA. | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3424-98-4 | |

| Record name | Telbivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telbivudine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELBIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OC4HKD3SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does telbivudine exert its antiviral effect against the hepatitis B virus (HBV)?

A1: this compound is a synthetic L-nucleoside analogue that inhibits HBV DNA polymerase. [] It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate, preventing HBV DNA replication. [, ] This leads to a decrease in the amount of HBV DNA in the blood.

Q2: What are the downstream effects of this compound's inhibition of HBV DNA polymerase?

A2: By inhibiting HBV DNA polymerase, this compound disrupts the viral replication cycle. [, ] This leads to a decrease in the levels of viral proteins, such as HBsAg and HBeAg. The reduction in viral load and protein levels helps to improve liver function and decrease the risk of complications like cirrhosis and hepatocellular carcinoma. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H14N2O5 and its molecular weight is 242.23 g/mol.

Q4: Have any computational chemistry studies been conducted on this compound?

A4: While the provided papers do not delve into specific computational studies, they highlight that this compound is a β-L-nucleoside analogue. [] This structural information can be used in computational chemistry studies to investigate its interactions with HBV DNA polymerase and to design potential analogues with improved efficacy.

Q5: Are there any specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?

A5: The research papers provided do not specifically address formulation strategies for this compound.

Q6: Is there information available regarding the environmental impact and degradation of this compound?

A6: The provided research primarily focuses on the clinical aspects of this compound and does not delve into its environmental impact or degradation pathways.

Q7: What is the pharmacokinetic profile of this compound?

A8: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations between 2.5 to 3.0 hours. [] It has a biphasic disposition and reaches steady state after 5 to 7 days of daily dosing. []

Q8: What is the evidence for the efficacy of this compound in treating chronic hepatitis B?

A8: Numerous studies, including in vitro and in vivo experiments, as well as clinical trials, have demonstrated the efficacy of this compound in treating chronic hepatitis B.

- In vitro: this compound effectively inhibited HBV replication in Huh7 cells transfected with pHBV1.3 plasmids. []

- Animal models: A mouse model using mouse hepatitis virus strain 3 (MHV-3) showed that this compound, independent of its antiviral activity, boosted the immune response by increasing interferon-γ and decreasing interleukin-4 levels. [] Additionally, this compound treatment enhanced T-cell proliferation and cytokine secretion while suppressing programmed death ligand 1 expression on T cells. []

Q9: How does this compound compare to other antiviral agents like entecavir and tenofovir?

A11: While this compound demonstrates efficacy, particularly in achieving HBeAg seroconversion, [, , ] comparisons with entecavir and tenofovir show varying results.

- Tenofovir: A roadmap study comparing this compound and tenofovir in HBeAg-negative patients found both regimens similarly effective in suppressing HBV DNA and normalizing ALT levels over 156 weeks. [] Interestingly, this compound showed an eGFR improvement, unlike tenofovir. []

Q10: Does this compound show any unique advantages in specific patient populations?

A10: Studies suggest potential benefits of this compound in certain patient groups:

- Liver Transplant Recipients: While this compound shows promise in improving renal function and preventing HBV recurrence after liver transplantation, [, ] its use is limited by a high risk of polyneuropathy and myopathy, especially in patients with diabetes. []

- Patients with Renal Impairment: Several studies indicate that this compound, both as monotherapy and in combination with adefovir, can improve renal function in CHB patients, particularly those with pre-existing renal impairment or at high risk. [, , , ]

Q11: What is the primary mechanism of resistance to this compound?

A13: The most common mechanism of resistance to this compound is the development of mutations in the HBV polymerase gene, particularly the YMDD motif. [, , ]

Q12: Is there cross-resistance between this compound and other antiviral agents?

A14: Yes, cross-resistance can occur between this compound and other nucleoside/nucleotide analogues, such as lamivudine. [, ] This highlights the importance of considering resistance profiles when switching therapies or using combination treatments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。